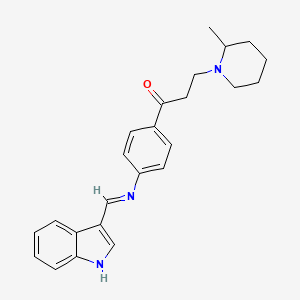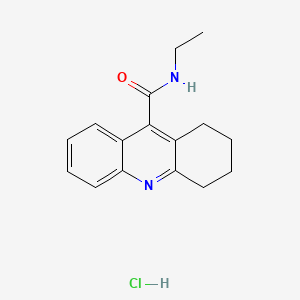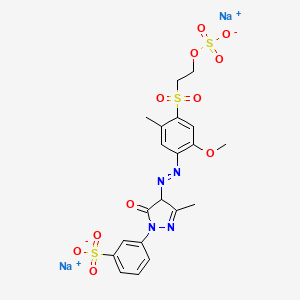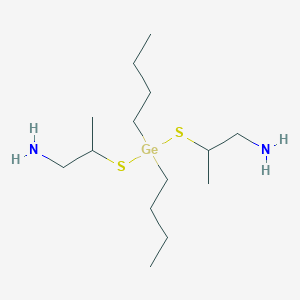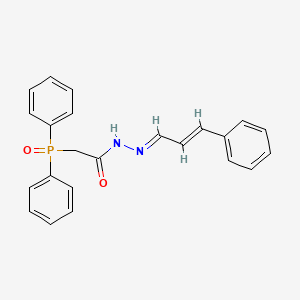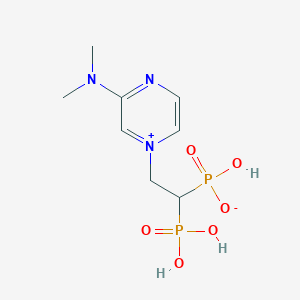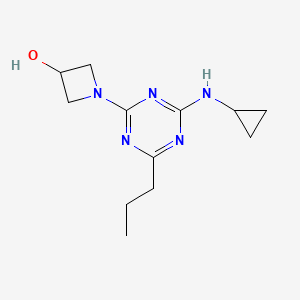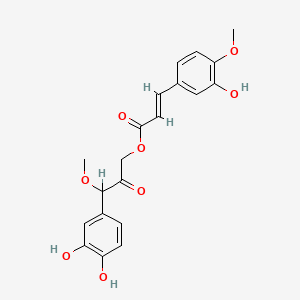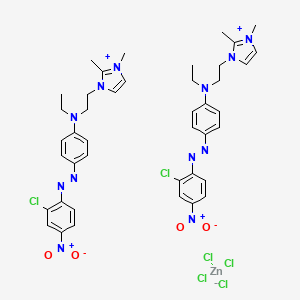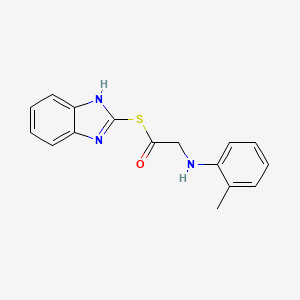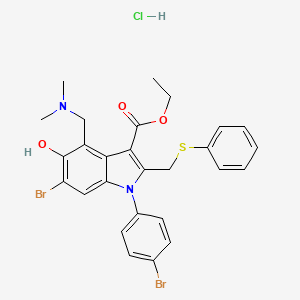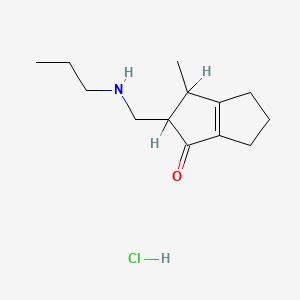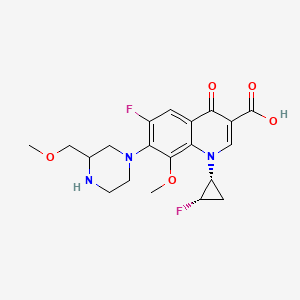
3-Quinolinecarboxylic acid, 6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-7-(3-(methoxymethyl)-1-piperazinyl)-4-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolinecarboxylic acid, 6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-7-(3-(methoxymethyl)-1-piperazinyl)-4-oxo- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is known for its biological activity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-7-(3-(methoxymethyl)-1-piperazinyl)-4-oxo- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of Fluorine Atoms: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclopropyl Group Addition: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds.
Methoxylation and Piperazine Derivatization: These steps involve nucleophilic substitution reactions to introduce methoxy and piperazine groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
3-Quinolinecarboxylic acid, 6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-7-(3-(methoxymethyl)-1-piperazinyl)-4-oxo- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
科学研究应用
Medicinal Chemistry: As a scaffold for developing new drugs targeting various diseases.
Pharmacology: Studying its interactions with biological targets such as enzymes and receptors.
Materials Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.
作用机制
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core may interact with DNA or proteins, while the fluorinated cyclopropyl group could enhance binding affinity and selectivity. Detailed studies would be required to elucidate the exact pathways and molecular interactions.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.
Fluorinated Compounds: Molecules with fluorine atoms that enhance biological activity.
Cyclopropyl Derivatives: Compounds containing cyclopropyl groups that influence chemical reactivity.
Uniqueness
3-Quinolinecarboxylic acid, 6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-7-(3-(methoxymethyl)-1-piperazinyl)-4-oxo- is unique due to its combination of a quinoline core, fluorinated cyclopropyl group, and methoxymethyl-piperazine moiety. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
属性
CAS 编号 |
354812-25-2 |
|---|---|
分子式 |
C20H23F2N3O5 |
分子量 |
423.4 g/mol |
IUPAC 名称 |
6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-7-[3-(methoxymethyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H23F2N3O5/c1-29-9-10-7-24(4-3-23-10)17-14(22)5-11-16(19(17)30-2)25(15-6-13(15)21)8-12(18(11)26)20(27)28/h5,8,10,13,15,23H,3-4,6-7,9H2,1-2H3,(H,27,28)/t10?,13-,15+/m0/s1 |
InChI 键 |
ZEWOIGNJFHJDTL-HQPFYNDMSA-N |
手性 SMILES |
COCC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)[C@@H]4C[C@@H]4F)F |
规范 SMILES |
COCC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


